(2-Bromo-4-ethylphenyl)methanol

Description

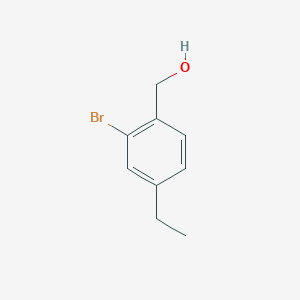

(2-Bromo-4-ethylphenyl)methanol is a brominated aromatic alcohol featuring a hydroxymethyl (–CH2OH) group at the benzylic position, a bromine atom at the ortho position, and an ethyl substituent at the para position on the benzene ring. This structural configuration imparts unique physicochemical properties, including moderate polarity, solubility in organic solvents, and reactivity in nucleophilic substitutions or coupling reactions. While direct synthesis data for this compound are absent in the provided evidence, analogous brominated phenylmethanol derivatives are typically synthesized via Grignard reactions, reductions of corresponding aldehydes, or substitution reactions involving bromophenol precursors .

Properties

Molecular Formula |

C9H11BrO |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

(2-bromo-4-ethylphenyl)methanol |

InChI |

InChI=1S/C9H11BrO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5,11H,2,6H2,1H3 |

InChI Key |

ZAKHCPUXJFLIOG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)CO)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-ethylphenyl)methanol can be achieved through several methods. One common approach involves the bromination of 4-ethylphenylmethanol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous bromination processes to enhance yield and selectivity. The use of automated reactors and precise control of reaction parameters, such as temperature and bromine addition rate, can significantly improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-ethylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions

Major Products Formed

Oxidation: Formation of 2-bromo-4-ethylbenzaldehyde or 2-bromo-4-ethylbenzoic acid.

Reduction: Formation of 4-ethylphenylmethanol.

Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used

Scientific Research Applications

(2-Bromo-4-ethylphenyl)methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-ethylphenyl)methanol depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The bromine atom and hydroxyl group play crucial roles in its reactivity, enabling it to undergo oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

Key Observations :

- Reactivity: The hydroxymethyl group in this compound is more reactive in oxidation or esterification reactions than the secondary alcohol in 2-Bromo-α-methylbenzyl alcohol .

- Polarity: 2-(4-Bromophenyl)ethanol exhibits higher polarity due to its ethanol chain, making it more water-soluble than the methanol analogs .

Physical Properties and Spectral Data

Notes:

Biological Activity

(2-Bromo-4-ethylphenyl)methanol is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H13BrO

- Molecular Weight : 229.12 g/mol

- CAS Number : [B14029517]

The compound features a bromine atom and an ethyl group attached to a phenolic structure, which may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom may enhance its lipophilicity, facilitating better membrane permeability and interaction with cellular components.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenols can inhibit the growth of various bacteria and fungi by disrupting cell membranes or interfering with metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.75 mg/mL |

Antioxidant Activity

The compound's phenolic structure suggests potential antioxidant properties. Phenolic compounds are known to scavenge free radicals, thereby reducing oxidative stress in biological systems. In vitro assays have demonstrated that compounds with similar structures can exhibit notable antioxidant activities through mechanisms such as DPPH radical scavenging .

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on various brominated phenolic compounds, including this compound, showed promising results against several pathogenic strains. The study utilized the broth microdilution method to determine MIC values and found that the compound effectively inhibited bacterial growth at low concentrations. -

Antioxidant Potential Assessment

Another investigation focused on assessing the antioxidant capacity of this compound through DPPH and FRAP assays. Results indicated a significant reduction in DPPH radical concentration, suggesting that the compound possesses strong free radical scavenging abilities.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound | Structure | Biological Activity |

|---|---|---|

| (2-Bromo-4-methylphenyl)methanol | Structure | Moderate antimicrobial activity |

| (4-Ethylphenyl)methanol | Structure | Weak antioxidant activity |

| (3-Bromo-4-ethylphenol) | Structure | Strong antibacterial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.